molecular formula C13H19ClN4O8 B10860320 (2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride CAS No. 2098942-57-3

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride

Cat. No.: B10860320
CAS No.: 2098942-57-3
M. Wt: 394.76 g/mol
InChI Key: YEMILTFWPDSGPU-HIUGLTFESA-N
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Description

Aspacytarabine hydrochloride is a prodrug of cytarabine, primarily used in the treatment of acute myeloid leukemia (AML). It is designed to deliver high doses of cytarabine while minimizing the associated toxicities, making it suitable for patients unfit for intensive chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspacytarabine hydrochloride is synthesized by conjugating cytarabine with the amino acid asparagine. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The final product is purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of aspacytarabine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Mechanism of Action

Aspacytarabine hydrochloride exerts its effects through the gradual release of cytarabine. Cytarabine inhibits DNA polymerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .

Properties

CAS No.

2098942-57-3

Molecular Formula

C13H19ClN4O8

Molecular Weight

394.76 g/mol

IUPAC Name

(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C13H18N4O8.ClH/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11;/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24);1H/t5-,6+,9+,10-,11+;/m0./s1

InChI Key

YEMILTFWPDSGPU-HIUGLTFESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O.Cl

Canonical SMILES

C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O.Cl

Origin of Product

United States

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